molecular formula C23H22N6O3 B2411317 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide CAS No. 941915-52-2

4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide

Cat. No.: B2411317
CAS No.: 941915-52-2
M. Wt: 430.468
InChI Key: WYAWGISXIBDHJW-UHFFFAOYSA-N
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Description

4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
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Biological Activity

The compound 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H15N5OC_{16}H_{15}N_5O, with a molecular weight of approximately 293.33 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities.

1. COX Inhibition:
Research indicates that derivatives of pyrazolo compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. The compound's structural similarities to known COX inhibitors suggest it may exhibit anti-inflammatory properties. For instance, in studies evaluating related compounds, IC50 values for COX-II inhibition were reported as low as 0.52 μM, indicating potent activity compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .

2. Anticancer Activity:
The pyrazolo[3,4-d]pyridazine scaffold has been linked to anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. For example, related compounds have shown efficacy against Janus kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms .

Case Studies

Study 1: COX-II Selectivity and Anti-inflammatory Effects
A study evaluated several pyrazolo derivatives for their COX-II inhibitory activity. Among these compounds, one derivative exhibited an IC50 value of 0.52 μM with a selectivity index (SI) of 10.73 compared to Celecoxib's SI of 9.51. This suggests that modifications to the pyrazolo structure can enhance selectivity and potency against COX-II .

Study 2: Anticancer Potential
Another investigation focused on a series of pyrazolopyrimidine derivatives, revealing that modifications to the core structure could significantly enhance JAK2 inhibition and reduce cancer cell viability in vitro. The most potent compounds exhibited IC50 values in the nanomolar range .

Data Summary

Activity Type Target IC50 Value (μM) Selectivity Index
COX-II InhibitionCOX-II0.5210.73
Anticancer ActivityJAK2<0.01Not specified

Properties

IUPAC Name

4-[[2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-13-4-9-19(14(2)10-13)29-21-18(11-25-29)15(3)27-28(23(21)32)12-20(30)26-17-7-5-16(6-8-17)22(24)31/h4-11H,12H2,1-3H3,(H2,24,31)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAWGISXIBDHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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